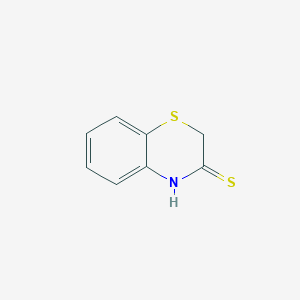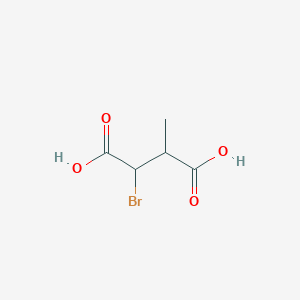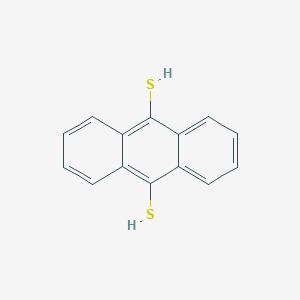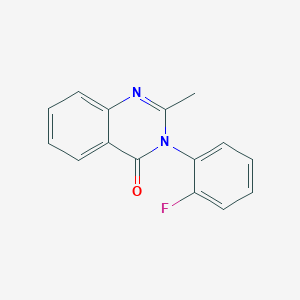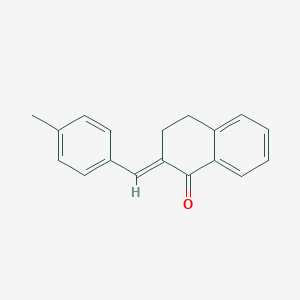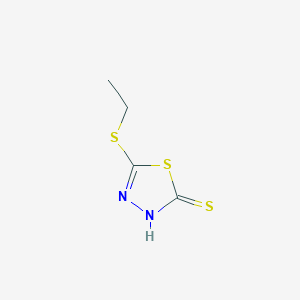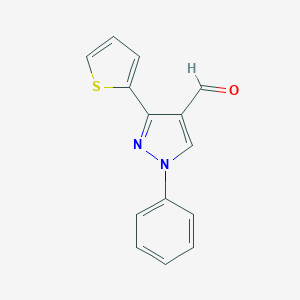![molecular formula C13H22N2O2 B184690 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol CAS No. 5684-12-8](/img/structure/B184690.png)
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol, also known as BDMMP, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. BDMMP is a phenol derivative that is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has been extensively studied for its potential applications in various fields of research. In biochemistry, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is used as a fluorescent probe to study protein-ligand interactions. It is also used as a pH-sensitive dye to monitor changes in pH within cells. In pharmacology, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is used to study the transport of drugs across the blood-brain barrier. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. In medicinal chemistry, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is used as a starting material for the synthesis of various pharmaceuticals.
Mécanisme D'action
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is a photostable compound that absorbs light in the ultraviolet and visible regions of the spectrum. Upon absorption of light, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol undergoes a photochemical reaction that results in the formation of a highly fluorescent species. The exact mechanism of this reaction is not fully understood, but it is believed to involve the formation of a radical intermediate.
Effets Biochimiques Et Physiologiques
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has been shown to have minimal toxicity and does not have any significant physiological effects on the body. However, it has been shown to interact with proteins and other biomolecules, which can affect their function. 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has been shown to inhibit the activity of certain enzymes and may have potential therapeutic applications in the treatment of enzyme-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has several advantages as a research tool. It is a highly fluorescent compound that can be used to study protein-ligand interactions and changes in pH within cells. It is also relatively easy to synthesize and has minimal toxicity. However, there are some limitations to its use. 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is sensitive to light and can degrade over time, which can affect the accuracy of experimental results. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol. One area of interest is the development of new fluorescent probes based on 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol. These probes could be used to study a wide range of biological processes, including protein folding, enzyme activity, and cellular signaling. Another area of interest is the development of 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol-based drugs for the treatment of enzyme-related diseases. Finally, there is potential for the use of 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol in the development of new imaging techniques for medical applications.
Conclusion:
In conclusion, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It is a highly fluorescent compound that can be used to study a wide range of biological processes. Its potential applications in biochemistry, pharmacology, and medicinal chemistry make it a valuable research tool. While there are some limitations to its use, future research on 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has the potential to lead to the development of new drugs and imaging techniques for medical applications.
Méthodes De Synthèse
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is synthesized through the reaction of 2,6-dimethylaniline with formaldehyde and paraformaldehyde. The reaction proceeds in the presence of a catalyst, typically zinc chloride, and yields 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol as a yellow solid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
5684-12-8 |
|---|---|
Nom du produit |
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol |
Formule moléculaire |
C13H22N2O2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
2,6-bis[(dimethylamino)methyl]-4-methoxyphenol |
InChI |
InChI=1S/C13H22N2O2/c1-14(2)8-10-6-12(17-5)7-11(13(10)16)9-15(3)4/h6-7,16H,8-9H2,1-5H3 |
Clé InChI |
HIXNUSUJXZDHKB-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC(=CC(=C1O)CN(C)C)OC |
SMILES canonique |
CN(C)CC1=CC(=CC(=C1O)CN(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



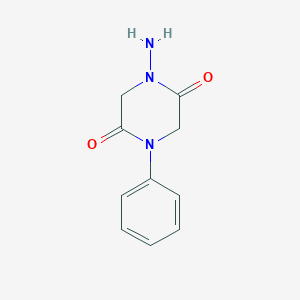

![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)
